2-Ethoxy-6-(hydroxymethyl)phenol

Catalog No.
S15934928
CAS No.
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-6-(hydroxymethyl)phenol

Product Name

2-Ethoxy-6-(hydroxymethyl)phenol

IUPAC Name

2-ethoxy-6-(hydroxymethyl)phenol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,10-11H,2,6H2,1H3

InChI Key

FXTWHZCGJPCCNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CO

2-Ethoxy-6-(hydroxymethyl)phenol is an organic compound characterized by the presence of an ethoxy group and a hydroxymethyl group attached to a phenolic structure. Its molecular formula is C9H12O3C_9H_{12}O_3 and it has a molecular weight of approximately 168.19 g/mol. The compound features a hydroxymethyl group (-CH2OH) at the 6-position and an ethoxy group (-OCH2CH3) at the 2-position of the phenolic ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
  • Esterification: The hydroxyl group can react with acids to form esters, which may enhance solubility in organic solvents.
  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 2-position of the phenolic ring .

Research indicates that 2-Ethoxy-6-(hydroxymethyl)phenol exhibits various biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, suggesting potential applications as an antioxidant in food and cosmetic formulations .
  • Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals or as a preservative in food products.
  • Anti-inflammatory Effects: Some derivatives of similar phenolic compounds have demonstrated anti-inflammatory effects, hinting at possible therapeutic benefits for 2-ethoxy-6-(hydroxymethyl)phenol as well .

The synthesis of 2-Ethoxy-6-(hydroxymethyl)phenol can be achieved through several methods:

  • Hydroxymethylation of Phenols: The compound can be synthesized by treating 2-ethoxyphenol with formaldehyde in the presence of a base, leading to hydroxymethylation at the 6-position.
  • Reduction Reactions: Starting from appropriate aldehyde precursors, reduction with sodium borohydride can yield the desired hydroxymethyl derivative .
  • Nucleophilic Substitution: An alternative route involves the nucleophilic substitution of a suitable leaving group on a halogenated derivative of ethoxyphenol with formaldehyde under basic conditions .

2-Ethoxy-6-(hydroxymethyl)phenol finds applications in various domains:

  • Pharmaceuticals: Its antioxidant and antimicrobial properties make it suitable for use in drug formulations.
  • Cosmetics: Due to its potential antioxidant effects, it may be incorporated into skincare products to enhance stability and efficacy.
  • Food Industry: Its antimicrobial activity suggests possible applications as a natural preservative in food products .

Interaction studies involving 2-Ethoxy-6-(hydroxymethyl)phenol often focus on its reactivity with biological molecules. For instance:

  • Protein Interaction: Studies may explore how this compound interacts with proteins or enzymes, potentially affecting their activity or stability.
  • Cellular Studies: Investigations into its effects on cell viability and proliferation can provide insights into its therapeutic potential or toxicity profiles.

Several compounds share structural similarities with 2-Ethoxy-6-(hydroxymethyl)phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-HydroxymethylphenolHydroxymethyl group at the 4-positionKnown for its strong antioxidant activity
2-EthoxyphenolEthoxy group at the 2-positionCommonly used as a solvent and reagent
4-EthylphenolEthyl group at the 4-positionExhibits distinct odor properties
2-HydroxymethylphenolHydroxymethyl group at the 2-positionUsed in synthesis of various derivatives
EugenolContains an allyl chainExhibits significant antimicrobial effects

The uniqueness of 2-Ethoxy-6-(hydroxymethyl)phenol lies in its combination of both ethoxy and hydroxymethyl groups on the phenolic ring, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.078644241 g/mol

Monoisotopic Mass

168.078644241 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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